3-Ethyl-2-oxaspiro[4.4]nonan-1-one
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Overview
Description
3-Ethyl-2-oxaspiro[44]nonan-1-one is a chemical compound with the molecular formula C10H16O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxaspiro[4.4]nonan-1-one typically involves the reaction of ethyl ketones with cyclic ethers under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the ethyl ketone reacts with a cyclic ether in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-oxaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halides (e.g., NaCl), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethyl-2-oxaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-oxaspiro[4.4]nonan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique spiro structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[4.4]nonan-3-one
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
- 2-Oxaspiro[4.4]nonan-1-one
Uniqueness
3-Ethyl-2-oxaspiro[4.4]nonan-1-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct interactions with biological targets.
Properties
CAS No. |
65757-11-1 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-ethyl-2-oxaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-8-7-10(9(11)12-8)5-3-4-6-10/h8H,2-7H2,1H3 |
InChI Key |
CDDCQHGDBLKBQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCCC2)C(=O)O1 |
Origin of Product |
United States |
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